![molecular formula C16H12F3NO3 B2607455 N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 294853-44-4](/img/structure/B2607455.png)

N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

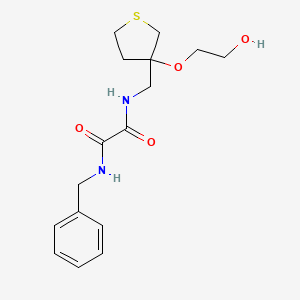

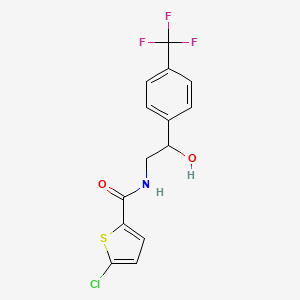

The compound you’re asking about contains a trifluoromethyl group (-CF3), which is a common functional group in organic chemistry. Trifluoromethyl groups are often used in medicinal chemistry due to their ability to modify the properties of a molecule, such as its lipophilicity, metabolic stability, and bioavailability .

Molecular Structure Analysis

The trifluoromethyl group is a strong electron-withdrawing group, which can influence the electronic properties of the molecule. It can also affect the molecule’s shape and conformation due to the size and electronegativity of the fluorine atoms .Chemical Reactions Analysis

Trifluoromethyl groups are generally stable under a variety of conditions. They can participate in certain reactions, such as nucleophilic substitution or addition, depending on the other functional groups present in the molecule .Physical and Chemical Properties Analysis

Trifluoromethyl groups can significantly alter the physical and chemical properties of a molecule. They can increase the molecule’s lipophilicity, which can improve its ability to cross biological membranes. They can also enhance the molecule’s metabolic stability, making it more resistant to metabolic degradation .Applications De Recherche Scientifique

Synthesis of Therapeutic Compounds : Benzodioxin-2-carboxylic esters and carboxamides, including the compound , are used in the synthesis of potential therapeutic compounds. The reaction with nucleophilic amines facilitates the process in a basic environment, producing 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and 3-aminomethyn-1,4-benzodioxin-2(3H)-one precursors (Bozzo et al., 2003).

Inhibitors of NF-kappaB and AP-1 Gene Expression : Compounds like N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, which are closely related, have been investigated as inhibitors of transcription mediated by NF-kappaB and AP-1 transcription factors. These are significant in improving potential oral bioavailability of therapeutic compounds (Palanki et al., 2000).

Enantiospecific Synthesis of Therapeutic Agents : Enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, a related compound, are valuable for the enantiospecific synthesis of therapeutic agents. Biocatalysts like amidase from Alcaligenes faecalis subsp. parafaecalis have been used for efficient production of these enantiomers in optically pure form, which is significant for pharmaceutical applications (Mishra et al., 2016).

Insecticidal Activity : Some benzoheterocyclic analogues of this compound, such as N-tert-butyl-N'-(3,5-dimethylbenzoyl)-1,3-benzodioxole-5-carbohydrazide and N-tert-butyl-N'-(3,5-dimethylbenzoyl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide, have shown high insecticidal activities against common cutworms, indicating potential use in pest management (Sawada et al., 2003).

Antitumor Activity : Derivatives like 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide have shown distinct inhibitory capacity against cancer cell lines, suggesting their potential application in antitumor therapies (Ji et al., 2018).

Antimicrobial Agents : N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives, closely related to the compound of interest, exhibited antimicrobial activities, especially against methicillin-resistant Staphylococcus aureus and M. tuberculosis (Bąk et al., 2020).

Mécanisme D'action

Target of Action

It is known that many compounds with a trifluoromethyl group have been found to bind with high affinity to multiple receptors .

Biochemical Pathways

Compounds containing the trifluoromethyl group have been associated with a broad spectrum of biological activities .

Result of Action

Compounds with a trifluoromethyl group have been associated with various biological activities .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3NO3/c17-16(18,19)10-4-3-5-11(8-10)20-15(21)14-9-22-12-6-1-2-7-13(12)23-14/h1-8,14H,9H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBKBLDDCMCTHEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2607372.png)

![N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2607374.png)

![1-Oxo-2-{[4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl}-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2607375.png)

![3-(2-Chloro-4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2607384.png)

![3-(3-chloro-4-methylphenyl)-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2607389.png)

![3-[(1-methyl-1H-pyrazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2607391.png)

![5-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-4-carboxamide](/img/structure/B2607392.png)

![1-Oxaspiro[4.4]nonan-4-amine](/img/structure/B2607393.png)